molecular formula C5H5N3O2S B1350915 6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid CAS No. 16490-16-7

6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid

Cat. No. B1350915
CAS RN: 16490-16-7
M. Wt: 171.18 g/mol
InChI Key: CVGSFWTYSNYOKF-UHFFFAOYSA-N
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Description

6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid (6AS2DHP4C) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that is soluble in water and has been used in various scientific research applications. 6AS2DHP4C is a component of many drugs and is known to have a wide range of biological activities. 6AS2DHP4C has been studied by scientists for its potential therapeutic applications and its biochemical and physiological effects.

Scientific Research Applications

Peptide Synthesis and Structural Analysis

The compound has been utilized in peptide synthesis and structural analysis, particularly involving the incorporation of spin label probes like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid). TOAC, a paramagnetic amino acid, is instrumental in studying peptides' backbone dynamics and secondary structures through techniques such as EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR. The incorporation of TOAC into peptides allows for detailed analysis of peptide-protein and peptide-nucleic acid interactions, offering valuable insights into peptides' orientation in membranes and their interactions with biological molecules (Schreier et al., 2012).

Enzymatic Activity and Metabolic Pathways

Studies on human group II pyridoxal 5'-phosphate-dependent enzymes, which are crucial for synthesizing vital bioactive molecules like dopamine, serotonin, and γ-aminobutyric acid, have highlighted the importance of understanding amino acids' roles in enzymatic processes. These insights help correlate structural modifications with functional properties, aiding in the understanding of various pathological conditions (Paiardini et al., 2017).

Chemical and Biochemical Properties

Research into the synthesis and transformations of functionalized β-amino acid derivatives, including cyclic β-amino acids, has shown the versatility and biological relevance of these compounds in drug research. Metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are widely used to access these amino acids, demonstrating their significant impact on synthetic and medicinal chemistry (Kiss et al., 2018).

Oxidation and Reactivity

The oxidation of amino acids, peptides, and proteins by ozone has been reviewed, offering insights into the kinetics and products of these reactions. Such studies are critical for understanding amino acids' reactivity under various conditions, which has implications for food science, environmental science, and biological systems (Sharma & Graham, 2010).

properties

IUPAC Name

4-amino-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2S/c6-3-1-2(4(9)10)7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGSFWTYSNYOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397728
Record name 6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid

CAS RN

16490-16-7
Record name NSC52296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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